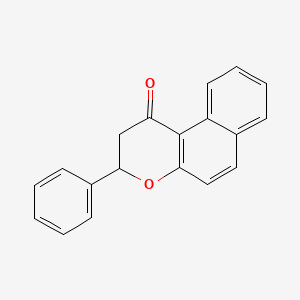

beta-Naphthoflavanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Naphthoflavanone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs), and may be a chemopreventive agent . It is an extended flavonoid resulting from the formal fusion of a benzene ring with the f side of flavone .

Molecular Structure Analysis

The molecular formula of beta-Naphthoflavanone is C19H12O2 . The molecular weight is 272.3 g/mol .Physical And Chemical Properties Analysis

The molecular formula of beta-Naphthoflavanone is C19H12O2 . The molecular weight is 272.3 g/mol .Aplicaciones Científicas De Investigación

Diferenciación de Osteoblastos y Reparación Ósea

BNF ha demostrado mejorar la diferenciación de osteoblastos a partir de células madre derivadas de tejido adiposo humano, lo cual es crucial para la reparación y regeneración ósea. Aumenta significativamente la actividad de la fosfatasa alcalina y la proliferación celular, lo que indica su potencial para tratar defectos óseos de gran volumen (LVBD). Esta aplicación es particularmente relevante para la ortopedia y la cirugía maxilofacial, donde la reparación de LVBD es un desafío significativo {svg_1}.

Supresión de la Adipogénesis

Además de promover la diferenciación de osteoblastos, BNF también suprime la adipogénesis. Esta acción dual convierte a BNF en un agente prometedor para terapias que requieren la modulación de las vías de diferenciación de células madre, particularmente en el contexto de la obesidad y los trastornos metabólicos donde la adipogénesis debe controlarse {svg_2}.

Radioprotección y Actividad Antioxidante

BNF activa el receptor de hidrocarburos arilo (AhR) y exhibe propiedades antioxidantes. Se ha descubierto que alivia la lesión intestinal inducida por irradiación en ratones al mejorar la viabilidad celular, suprimir la apoptosis y reducir las roturas de la cadena de ADN. Esto sugiere que BNF podría usarse como un agente radioprotector para mitigar los efectos adversos de la radioterapia {svg_3}.

Modulación de la Vía STAT3

La vía STAT3 participa en varios procesos celulares, incluido el crecimiento celular y la apoptosis. El tratamiento con BNF da como resultado una disminución significativa en los niveles de STAT3 fosforilado, lo que indica su papel en la modulación de esta vía. Esto podría tener implicaciones para enfermedades donde la vía STAT3 está desregulada, como ciertos cánceres {svg_4}.

Impacto en la Genotoxicidad de los Carcinógenos Derivados de Alimentos

BNF se ha estudiado por su impacto en la genotoxicidad de los carcinógenos derivados de alimentos. Puede influir en el metabolismo de estos carcinógenos, reduciendo potencialmente sus efectos genotóxicos. Esta aplicación es particularmente relevante para la oncología preventiva y las intervenciones dietéticas dirigidas a reducir el riesgo de cáncer {svg_5}.

Mecanismo De Acción

The mechanism of action of beta-Naphthoflavanone is not yet fully understood. However, it is believed to involve the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which has a range of effects on the central nervous system, including increased arousal and alertness. In addition, beta-Naphthoflavanone has been found to act as an anti-inflammatory agent, as well as an antioxidant.

Biochemical and Physiological Effects

Beta-Naphthoflavanone has been found to have a range of biochemical and physiological effects. In pharmacology, beta-Naphthoflavanone has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine. In physiology, beta-Naphthoflavanone has been found to have effects on the cardiovascular system, as well as the central nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of beta-Naphthoflavanone in lab experiments has several advantages. It is a readily available starting material, and it can be synthesized in a range of yields. In addition, beta-Naphthoflavanone has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on the body. However, there are also some limitations to using beta-Naphthoflavanone in lab experiments. It has a relatively short shelf life, and it is sensitive to light and heat, making it difficult to store and transport. In addition, it is not always easy to obtain a pure sample of beta-Naphthoflavanone.

Direcciones Futuras

There are a number of potential future directions for research on beta-Naphthoflavanone. One area of research is to further investigate the biochemical and physiological effects of beta-Naphthoflavanone, in order to better understand its potential therapeutic applications. Another area of research is to explore the potential of beta-Naphthoflavanone as a drug delivery system, as it has been found to be effective in delivering drugs to specific target sites in the body. In addition, further research could be done on the synthesis of beta-Naphthoflavanone, in order to increase the yield and purity of the compound. Finally, more research could be done on the storage and transport of beta-Naphthoflavanone, in order to make it easier to use in lab experiments.

Métodos De Síntesis

Beta-Naphthoflavanone can be synthesized from readily available starting materials using several methods. The most common method is the Claisen-Schmidt condensation of naphthol and benzaldehyde, followed by a Friedel-Crafts acylation with acetic anhydride. This method has been used to synthesize beta-Naphthoflavanone in a range of yields, from 30-90%. Other methods of synthesis include the reaction of naphthol and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid, and the reaction of naphthol and acetophenone in the presence of a base catalyst, such as sodium hydroxide.

Safety and Hazards

When handling beta-Naphthoflavanone, it’s important to ensure adequate ventilation and use personal protective equipment as required . Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWGKXWMYSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)